Ovarian Follicle Development: D-Chiro-Inositol Outperforms Myo-Inositol Under PCOS-Like Hyperandrogenic Conditions
In a 2026 direct head-to-head comparison using an in vitro murine follicle culture model, D-chiro-inositol (DCI) and myo-inositol (MI) were evaluated at 0.1 mg/mL under both normal and hyperandrogenic (PCOS-mimicking) conditions. Under normal conditions, DCI produced smaller follicle diameters than MI (312.0 ± 17.8 μm vs. 334.2 ± 22.5 μm). However, under hyperandrogenic conditions, DCI-treated follicles achieved a significantly larger diameter (307.6 ± 20.4 μm) compared to MI-treated follicles (293.8 ± 24.5 μm), representing a 4.7% increase [1]. This reversal demonstrates that DCI confers a specific advantage over MI in the pathological androgen-excess environment characteristic of PCOS.
| Evidence Dimension | Follicle diameter (day 10 of in vitro culture) |
|---|---|
| Target Compound Data | DCI (normal): 312.0 ± 17.8 μm; DCI (hyperandrogenic): 307.6 ± 20.4 μm |
| Comparator Or Baseline | MI (normal): 334.2 ± 22.5 μm; MI (hyperandrogenic): 293.8 ± 24.5 μm |
| Quantified Difference | DCI larger than MI by 13.8 μm (+4.7%) under hyperandrogenic conditions |
| Conditions | Murine preantral follicle in vitro culture; 0.1 mg/mL; 10-day culture; hyperandrogenic conditions induced with testosterone |
Why This Matters
Researchers investigating PCOS pathophysiology or screening therapeutic candidates for ovarian dysfunction should select DCI rather than MI when the experimental model includes hyperandrogenism, as DCI demonstrates superior follicle-supporting activity specifically under this pathological condition.
- [1] Korai A, Baba T, Kasuga-Yamashita F, et al. Myo-inositol versus D-chiro-inositol in murine in vitro follicular development: An experimental study relevant to polycystic ovary syndrome. PLoS ONE. 2026;21(3):e0346159. View Source
